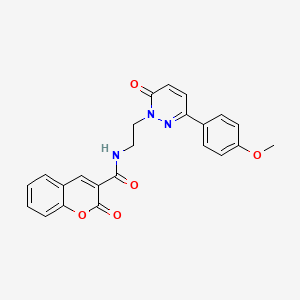
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a chromene moiety, a pyridazine ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and could potentially contribute to various properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The chromene and pyridazine rings might undergo reactions typical for these types of structures. The methoxyphenyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ramaganesh et al. (2010) involved the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives and their biological evaluation, particularly focusing on their antibacterial properties. The synthesis process involved several key steps, starting from ethyl 2-oxo2H-chromene-3-carboxylate, leading to Schiff bases and finally to the targeted compounds. These compounds were tested against various bacterial strains, showcasing potential antibacterial activities Ramaganesh, Bodke, & Venkatesh, 2010.
Chemical Properties and Reactions
Dyachenko et al. (2020) explored the condensation of salicylaldehyde with CH acids, leading to the formation of 3-substituted chromen-2-ones. The study also delved into some properties of these compounds and determined the structures of selected derivatives through X-ray analysis. This research provides insights into the chemical behavior and potential applications of chromene derivatives in various scientific fields Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenaidenko, 2020.
Antioxidant Activity
Kadhum et al. (2011) investigated the antioxidant activity of newly synthesized coumarin derivatives, comparing their effectiveness with ascorbic acid using various radical methods. This study highlights the potential therapeutic applications of such compounds, particularly in combating oxidative stress Kadhum, Al-Amiery, Musa, & Mohamad, 2011.
Antimicrobial and Enzyme Assay
Tiwari et al. (2018) reported on the synthesis of chromen-pyrimidine coupled derivatives and their antimicrobial analysis, enzyme assay, and toxicity studies. The research focused on environmentally friendly synthesis methods and evaluated the compounds' antimicrobial properties, highlighting a specific compound's potent antibacterial activity. This study underscores the significance of developing new antimicrobial agents to address the growing challenge of antibiotic resistance Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-30-17-8-6-15(7-9-17)19-10-11-21(27)26(25-19)13-12-24-22(28)18-14-16-4-2-3-5-20(16)31-23(18)29/h2-11,14H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSDVJOLDUQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)


![2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2613056.png)

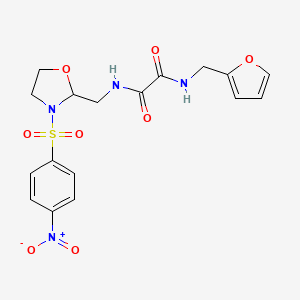
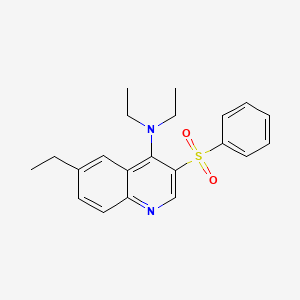
![5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2613061.png)
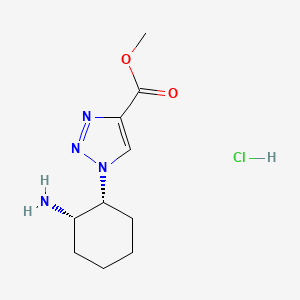

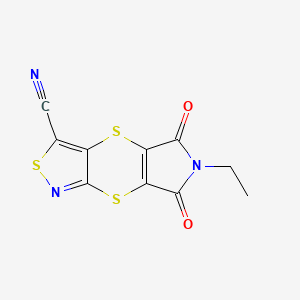
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B2613067.png)
![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)
